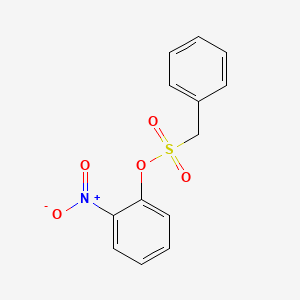

2-Nitrophenyl phenylmethanesulfonate

Description

Properties

CAS No. |

56620-23-6 |

|---|---|

Molecular Formula |

C13H11NO5S |

Molecular Weight |

293.30 g/mol |

IUPAC Name |

(2-nitrophenyl) phenylmethanesulfonate |

InChI |

InChI=1S/C13H11NO5S/c15-14(16)12-8-4-5-9-13(12)19-20(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

DPNBLUNXVYKTHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves the nucleophilic acyl substitution of 2-nitrophenol with phenylmethanesulfonyl chloride (PMSC) in the presence of a base. Pyridine is typically employed to neutralize HCl, driving the reaction to completion. The mechanism proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the electrophilic sulfur atom of PMSC (Figure 1).

- Reagents :

- 2-Nitrophenol (5 mmol)

- Phenylmethanesulfonyl chloride (6 mmol)

- Pyridine (7.5 mmol)

- Dichloromethane (25 mL)

Procedure :

- Dissolve 2-nitrophenol and pyridine in dichloromethane at 0°C.

- Add PMSC dropwise under nitrogen atmosphere.

- Stir at room temperature for 4–6 hours (monitored by TLC).

- Quench with 2 M HCl, wash sequentially with saturated NaHCO₃ and brine.

- Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (hexane/ethyl acetate).

Optimization and Scalability

Scaling this method to multigram quantities (≥10 g) maintains efficiency, as demonstrated in analogous syntheses of 4-nitrophenyl derivatives. Key considerations include:

- Temperature Control : Maintaining 0°C during PMSC addition minimizes side reactions.

- Solvent Choice : Dichloromethane’s low polarity favors sulfonate ester formation over hydrolysis.

- Workup Simplicity : Filtration through a silica plug replaces column chromatography in large-scale preparations, reducing solvent use.

Alternative Synthetic Pathways

Nitration of Phenyl Phenylmethanesulfonate

While less common, nitration of the parent sulfonate ester offers a potential route. However, regioselectivity challenges arise due to competing meta and para nitration. A patent detailing nitration of 4-chloro-2-methylphenyl methanesulfonate at 0°C with HNO₃/H₂SO₄ suggests analogous conditions could be explored:

Procedure :

- Dissolve phenyl phenylmethanesulfonate in concentrated H₂SO₄.

- Add fuming HNO₃ at −5°C, stir for 2 hours.

- Quench on ice, isolate by filtration.

Challenges :

- Poor regioselectivity for the ortho position.

- Requires separation of isomers, reducing overall yield.

Comparative Analysis of Methods

Characterization and Stability

Spectroscopic Data

Stability Profile

- Solid State : Stable for >6 months at 25°C under anhydrous conditions.

- Solution : Decomposes in aqueous base (t₁/₂ = 2 h at pH 12).

Industrial and Environmental Considerations

Waste Management

- Byproducts : Pyridine hydrochloride (recyclable via neutralization), nitrophenol residues (require oxidation treatment).

- Solvent Recovery : Dichloromethane is distilled and reused, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl phenylmethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrophenolate group can be exchanged with a wide range of substituted phenols and alkyl alcohols under mild conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The phenylmethanesulfonate moiety can be oxidized to sulfonic acid derivatives using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) in acetonitrile (CH₃CN) is commonly used to generate the phenolate anion, which then reacts with 2-Nitrophenyl phenylmethanesulfonate.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

Nucleophilic Substitution: Substituted phenols and alkyl alcohols.

Reduction: 2-Aminophenyl phenylmethanesulfonate.

Oxidation: Phenylmethanesulfonic acid derivatives.

Scientific Research Applications

2-Nitrophenyl phenylmethanesulfonate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: Potential inhibitor of enzymes involved in bacterial communication, such as PqsD in Pseudomonas aeruginosa.

Material Science: Utilized in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitrophenyl phenylmethanesulfonate involves its reactivity towards nucleophiles. The nitrophenolate group can be readily displaced by nucleophiles, leading to the formation of new sulfonate esters. This reactivity is exploited in various synthetic applications to introduce sulfonate groups into target molecules .

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

- Sulfonate vs. Hydrazides/Oxazolidinones: The sulfonate group in 2-nitrophenyl phenylmethanesulfonate confers higher hydrolytic stability compared to hydrazides (e.g., NPOAH, NPDNSAH), which are prone to hydrolysis under acidic or basic conditions .

- Aromatic Substituents : All compounds share a 2-nitrophenyl group, enhancing UV absorption for spectrophotometric detection. However, the sulfonate ester’s electron-withdrawing sulfonyl group may alter its reactivity in nucleophilic substitution reactions relative to hydrazides.

Reactivity and Stability

- Hydrolytic Stability : Sulfonate esters are generally more resistant to hydrolysis than hydrazides, making them preferable for long-term storage. For example, NPOAH and related hydrazides require derivatization (e.g., with 2-nitrobenzaldehyde) to stabilize during analysis .

- Derivatization Efficiency : Hydrazides (e.g., NPAOZ, NPDNSAH) are often used to trap carbonyl-containing analytes via hydrazone formation, while sulfonate esters may act as alkylating agents. The 2-nitrophenyl group in all compounds aids in improving chromatographic separation and MS sensitivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-nitrophenyl phenylmethanesulfonate (NPPM) and its derivatives in oligonucleotide research?

- Methodological Answer : NPPM derivatives are synthesized via diastereomeric phosphoramidite intermediates, where steric bulk is introduced by replacing methyl groups with phenyl groups at the α-position. Solid-phase DNA synthesis is employed to incorporate these photocaged nucleosides into oligonucleotides. Characterization typically involves reverse-phase HPLC for purity assessment and mass spectrometry (MALDI-TOF or ESI-MS) for structural confirmation .

- Key Parameters :

- Reaction temperature: 20–25°C for phosphoramidite coupling.

- Purification: Gradient elution (acetonitrile/water) with 0.1 M triethylammonium acetate.

Q. Which analytical techniques are most effective for detecting 2-nitrophenyl derivatives in biological matrices?

- Methodological Answer : Derivatization with agents like 3-((2-nitrophenyl)methylene)-amino-2-oxazolidinone (NPAOZ) or 5-methylmorpholino derivatives enhances detectability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for quantification, using deuterated or carbon-13-labeled internal standards (e.g., AOZ-d4, AMOZ-d5) to correct for matrix effects. Detection limits are typically in the ppb range .

- Critical Considerations :

- Derivatization pH: Optimized at 6.5–7.5 to avoid hydrolysis.

- Column: C18 stationary phase with 2.1 mm i.d. for high sensitivity.

Advanced Research Questions

Q. How does the stereochemistry of 2-nitrophenyl phenylmethanesulfonate impact DNA duplex stability?

- Methodological Answer : Circular dichroism (CD) spectroscopy and thermal denaturation (Tm analysis) reveal that the (R)-enantiomer of NPPM destabilizes duplexes more than the (S)-enantiomer due to steric clashes with adjacent nucleobases. For example, a 15-mer DNA strand with (R)-NPPM-caged cytidine shows a ΔTm reduction of 8–10°C compared to unmodified duplexes. CD spectra at 260–280 nm confirm localized helical distortions .

- Experimental Design :

- Buffer: 10 mM sodium phosphate (pH 7.0) with 100 mM NaCl.

- Heating rate: 0.5°C/min for Tm measurements.

Q. What challenges arise when using 2-nitrophenyl groups as photolabile protecting groups in enzyme activity studies?

- Methodological Answer : While 2-nitrophenyl cages (e.g., 1-(2-nitrophenyl)ethyl-caged ATP) enable precise spatiotemporal control, photolysis efficiency depends on UV wavelength (365 nm optimal) and buffer composition. Byproducts like 2-nitrophenyl radicals can inhibit enzymes (e.g., hexokinase or apyrase). Mitigation strategies include:

- Using scavengers (e.g., acetylated BSA) to quench radicals.

- Optimizing irradiation duration (≤5 min) to minimize side reactions .

- Data Contradiction : Some studies report >90% photolysis efficiency in Tris-HCl buffers, while others note <70% in phosphate buffers due to radical stability differences.

Q. How do steric and electronic factors influence the reactivity of 2-nitrophenyl sulfonate esters in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing nitro group activates the sulfonate ester for nucleophilic attack, but steric hindrance from the phenyl group slows reactions with bulky nucleophiles (e.g., morpholine). Kinetic studies using NMR or stopped-flow spectroscopy show that:

- Smaller nucleophiles (e.g., water) exhibit pseudo-first-order rate constants of 10⁻³ s⁻¹.

- Sterically hindered amines (e.g., tert-butylamine) show rate reductions by 50–70% .

- Contradiction Resolution : Conflicting reports on optimal catalysts (e.g., DMAP vs. pyridine) are resolved by tailoring catalysts to nucleophile size—DMAP accelerates reactions with bulky amines, while pyridine suffices for small nucleophiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.